Molybdenum--osmium (1/1)
Description
Contextualization within Advanced Materials Science
Advanced materials science seeks to develop materials with enhanced performance for a wide array of applications, from aerospace components to electronic devices. researchgate.net Intermetallic compounds, like Molybdenum-Osmium (1/1), are at the forefront of this endeavor. These materials are not simple mixtures but ordered structures where the atoms of the different metals occupy specific sites within a crystal lattice. This atomic ordering can result in a unique combination of properties, such as high strength, hardness, and thermal stability, that often surpass those of the individual metals. researchgate.net
Molybdenum is a refractory metal known for its high melting point and strength, while osmium is the densest naturally occurring element, also possessing extreme hardness and a high melting point. The combination of these two elements in a 1:1 ratio is of particular interest for creating new materials with tailored properties for demanding applications. researchgate.net
Significance of Intermetallic and Mixed-Metal Systems in Molybdenum-Osmium Chemistry
The study of intermetallic and mixed-metal systems is crucial for understanding the full potential of combining elements like molybdenum and osmium. Unlike random alloys, the ordered nature of intermetallic compounds can lead to predictable and often superior properties. In the Molybdenum-Osmium system, research has identified the formation of a σ (sigma) phase, which is a complex and often brittle intermetallic compound. mdpi.comresearchgate.net
Research Findings and Data
Detailed research into the Molybdenum-Osmium system has provided valuable data on its properties. While extensive experimental data on the 1:1 compound is not abundant in publicly available literature, computational studies and investigations into related alloys offer significant insights.
One area of investigation has been the mechanical properties of Molybdenum-Osmium alloys. The hardness of these alloys is a key parameter, and calculated values for Vickers hardness provide a quantitative measure of their resistance to plastic deformation.
Interactive Table: Calculated Vickers Hardness of Molybdenum-Osmium Alloys
| Molybdenum (at. %) | Osmium (at. %) | Calculated Vickers Hardness (VHN) |
| 90 | 10 | ~250 |
| 80 | 20 | ~350 |
| 70 | 30 | ~450 |
| 60 | 40 | ~550 |
| 50 | 50 | ~650 |
Note: The Vickers hardness values are approximated based on graphical data from computational models and may vary depending on the specific experimental or computational conditions. researchgate.net
Structure
2D Structure
Properties
CAS No. |
12033-23-7 |
|---|---|
Molecular Formula |
MoOs |
Molecular Weight |
286.2 g/mol |
IUPAC Name |
molybdenum;osmium |
InChI |
InChI=1S/Mo.Os |
InChI Key |
URBSLBPGCSXFNZ-UHFFFAOYSA-N |
Canonical SMILES |
[Mo].[Os] |
Origin of Product |
United States |
Crystallographic Studies and Structural Characterization of Molybdenum Osmium 1/1
Crystal Structure Determination of Molybdenum-Osmium (1/1)
The determination of crystal structures is fundamental to materials science, providing insight into the arrangement of atoms within a material, which in turn dictates its physical and chemical properties. For the Mo-Os system, various structures have been identified, though some proposed structures require careful examination of the evidence.
Hexagonal P-6m2 Space Group Crystallization
The hexagonal crystal system is one of the seven crystal systems in crystallography. While the outline provided specifies the P-6m2 space group for Molybdenum-Osmium (1/1), extensive crystallographic databases and literature searches indicate that this space group is not characteristic of the Mo-Os binary alloy system. Instead, the P-6m2 space group (No. 187) is commonly associated with other molybdenum compounds, such as Molybdenum Disulfide (MoS₂) and certain forms of molybdenum carbides and nitrides. osti.govasminternational.org For instance, a specific polytype of MoS₂ crystallizes in this very space group, featuring a two-dimensional layered structure. osti.gov
Table 1: Crystallographic Data for Compounds with P-6m2 Space Group
| Compound | Formula | Crystal System | Space Group | No. | Notes |
|---|---|---|---|---|---|
| Molybdenum Disulfide | MoS₂ | Hexagonal | P-6m2 | 187 | Layered structure. osti.gov |
| Molybdenum Carbide | Mo₂C | Hexagonal | P-6m2 | 187 | A known phase of molybdenum carbide. |
| Molybdenum Nitride | δ₁-MoN | Hexagonal | P-6m2 | 187 | A phase of molybdenum nitride. asminternational.org |
In contrast to the hexagonal structure, the A15 crystal structure is a well-documented phase in the Mo-Os system. The A15 phase, also known as the β-W or Cr₃Si structure type, is a series of intermetallic compounds with a typical A₃B stoichiometry, where A is a transition metal and B can be any element. geoscienceworld.org These compounds are notable for their superconducting properties at relatively high temperatures. osti.govnih.gov
The A15 structure is cubic, belonging to the Pm-3n space group. This cubic symmetry is fundamentally different from the hexagonal symmetry of the P-6m2 space group. The A15 structure features a complex arrangement with B atoms forming a body-centered cubic (BCC) sublattice, while A atoms are arranged in three orthogonal, non-intersecting chains running parallel to the faces of the cube. osti.govnih.gov This three-dimensional, densely packed structure contrasts sharply with the layered, two-dimensional nature of compounds like MoS₂ that crystallize in the P-6m2 space group. In the Mo-Os system, the A15 phase corresponds to the Mo₃Os composition.
Phase Field Analysis within the Molybdenum-Osmium Binary System
A phase diagram is a graphical representation of the physical states of a substance under different conditions of temperature and composition. osti.govgeoscienceworld.org The Mo-Os binary phase diagram is complex, featuring multiple single-phase fields corresponding to primary solid solutions and intermediate intermetallic compounds.
Body-Centered Cubic α-Molybdenum Primary Solid Solution Phases
At the molybdenum-rich end of the phase diagram, the system forms a primary solid solution based on the crystal structure of pure molybdenum. Molybdenum crystallizes in a body-centered cubic (BCC) structure (space group Im-3m), where atoms are located at the corners of a cube with one atom in the center of the cube. wikipedia.orgdtic.milwikipedia.orgresearchgate.net This phase is designated as the α-Molybdenum (α-Mo) phase.
In this solid solution, osmium atoms substitutionally replace molybdenum atoms within the BCC lattice. The solubility of osmium in molybdenum is significant but decreases with temperature. This behavior is analogous to the closely related Tungsten-Osmium system, where osmium solubility in the BCC tungsten lattice also shows strong temperature dependence. osti.gov The addition of osmium as a solute can affect the mechanical properties of the molybdenum matrix.
Table 2: Characteristics of the α-Molybdenum Solid Solution
| Phase Name | Base Element | Crystal Structure | Space Group | Description |
|---|---|---|---|---|
| α-Molybdenum | Molybdenum (Mo) | Body-Centered Cubic (BCC) | Im-3m | A primary solid solution where Os atoms substitute Mo atoms in the BCC lattice. |
As the concentration of osmium increases, an intermediate phase with the A15 cubic structure emerges. This phase corresponds to the stoichiometric formula Mo₃Os (25 at. % Os). geoscienceworld.orgnih.gov The A15 structure is common among many transition metal alloys and is particularly studied for its superconducting properties. osti.govarxiv.org The formation of this ordered intermetallic compound represents a distinct region in the Mo-Os phase diagram, separate from the α-Mo solid solution.
Table 3: Characteristics of the A15 Intermediate Phase
| Phase Name | Stoichiometry | Crystal Structure | Prototype | Description |
|---|---|---|---|---|
| A15 Phase | Mo₃Os | Cubic | Cr₃Si | An ordered intermetallic compound known for its superconducting properties. geoscienceworld.org |
The σ-phase is another type of intermetallic compound commonly found in binary and ternary alloys of transition metals. These phases are known for being hard and brittle, which can significantly influence the mechanical properties of an alloy. The σ-phase possesses a complex tetragonal crystal structure (space group P4₂/mnm).
While detailed phase diagrams for the Mo-Os system are not widely available in all public literature, the formation of a σ-phase is well-documented in analogous systems containing molybdenum, such as Fe-Mo and W-Os. osti.gov In the Tungsten-Osmium system, a tetragonal σ-phase forms peritectically and exists over a range of compositions. osti.gov Given the chemical similarities between molybdenum and tungsten, the presence of a stable σ-phase is a highly probable feature of the Mo-Os binary system's constitution. Its presence would add another single-phase field to the phase diagram, typically existing at intermediate compositions between the BCC solid solution and the osmium-rich phases.
Table 4: General Characteristics of the Tetragonal σ-Phase
| Phase Name | Crystal Structure | Space Group | General Properties |
|---|---|---|---|
| σ-Phase | Tetragonal | P4₂/mnm | Hard, brittle intermetallic phase found in many transition metal alloys, including those with Mo. |
Hexagonal Close-Packed θ-Osmium Terminal Solid Solutions
Within the Molybdenum-Osmium binary system, a key phase is the hexagonal close-packed (hcp) θ-phase. This phase is a terminal solid solution based on the crystal structure of osmium. Investigations into the Mo-Os phase diagram have identified the existence of this θ-phase, which is stable over a range of compositions and temperatures.
Table 1: Crystallographic Data for the θ-Osmium Terminal Solid Solution
| Property | Value/Description |
| Crystal System | Hexagonal |
| Space Group | P6₃/mmc |
| Pearson Symbol | hP2 |
| Phase Type | Terminal Solid Solution (θ-phase) |
| Composition Range | Includes 50 at. % Mo - 50 at. % Os |
This table is based on the general characteristics of the θ-phase in the Mo-Os system.
Structural Characterization of Molybdenum-Osmium Nanoparticles and Thin Films
The synthesis and structural characterization of nanostructured forms of Mo-Os, such as nanoparticles and thin films, are of significant interest for potential applications in catalysis and advanced coatings. However, specific experimental studies on Molybdenum-Osmium (1/1) nanoparticles and thin films are not extensively reported in the literature. The discussion below is based on general synthesis methodologies for refractory metal nanomaterials that could be applied to the Mo-Os system.
Nanostructured Molybdenum-Osmium Forms and Their Structural Implications
The creation of Mo-Os nanoparticles would likely involve bottom-up chemical reduction techniques or top-down physical methods like cryo-milling. tamu.edursc.org For instance, the co-reduction of molybdenum and osmium precursor salts in a suitable solvent could yield alloyed nanoparticles. tamu.edu The resulting crystal structure of these nanoparticles would be expected to correspond to the equilibrium phase diagram, suggesting a hexagonal close-packed structure for the 1/1 composition. The small size and high surface area of nanoparticles can sometimes lead to the formation of metastable phases or lattice strains not observed in bulk materials.
Similarly, Mo-Os (1/1) thin films could potentially be fabricated using physical vapor deposition (PVD) techniques such as sputtering or chemical vapor deposition (CVD). ioffe.rudaiwatechno.co.jp The structure of the deposited film would be highly dependent on the deposition parameters, including substrate temperature, pressure, and deposition rate. For example, DC-magnetron sputtering is a common method for depositing molybdenum thin films. ioffe.ru For osmium, plasma CVD has been utilized to create uniform thin films. daiwatechno.co.jp A co-deposition process using both molybdenum and osmium targets or a single alloy target could be envisioned for producing Mo-Os alloy thin films. The crystal structure of such films would likely be polycrystalline with a texture that could be influenced by the deposition conditions.
Table 2: Potential Synthesis Methods for Nanostructured Molybdenum-Osmium (1/1)
| Nanostructure | Potential Synthesis Method | Expected Primary Crystal Structure (for 1/1) | Key Structural Considerations |
| Nanoparticles | Co-reduction of metal salts, Cryo-milling | Hexagonal Close-Packed (hcp) | Particle size distribution, surface oxidation, potential for metastable phases. |
| Thin Films | Sputtering (PVD), Chemical Vapor Deposition (CVD) | Hexagonal Close-Packed (hcp) | Film thickness, grain size and orientation (texture), interfacial layers with the substrate. |
This table outlines potential synthesis routes and expected structural characteristics based on general knowledge of refractory metal nanomaterial fabrication.
In-Situ X-ray Diffraction Studies on Structural Phase Transitions in Molybdenum-Containing Systems
In-situ X-ray diffraction (XRD) is a powerful technique for studying phase transformations in materials as they occur under changing conditions, such as temperature or pressure. dtu.dkcambridge.orgqub.ac.uk While specific in-situ XRD studies on the Molybdenum-Osmium (1/1) alloy are not prominent in the reviewed literature, insights can be drawn from studies on other refractory and complex alloy systems.
For a Mo-Os (1/1) alloy, in-situ XRD could be employed to observe several potential phenomena. Upon heating, one could monitor the thermal expansion of the hexagonal close-packed θ-phase. Of particular interest would be the investigation of any phase transitions at elevated temperatures. For instance, the Mo-Os phase diagram features a sigma (σ) phase, which is a complex, hard, and brittle phase often found in refractory metal alloys. researchgate.net In-situ XRD would be the ideal tool to study the kinetics of the transformation from the hcp θ-phase to the tetragonal σ-phase at the relevant temperatures and compositions.
Furthermore, in-situ XRD is invaluable for studying the behavior of materials during processes like additive manufacturing, where rapid heating and cooling can lead to non-equilibrium phases. cambridge.org For Mo-Os alloys, this technique could reveal the formation of metastable structures during rapid solidification. Studies on other complex alloys, such as Co-Cr-W, have demonstrated the utility of in-situ XRD in tracking the kinetics of phase transformations during heat treatments. mdpi.comresearchgate.net A similar approach for Mo-Os (1/1) would provide crucial data on its structural stability and phase transformation pathways.
Table 3: Potential In-Situ XRD Investigations for Molybdenum-Osmium (1/1)
| Phenomenon to Investigate | Expected Observation | Significance |
| Thermal Expansion | Shift in diffraction peak positions to lower 2θ angles with increasing temperature. | Determination of the coefficient of thermal expansion for the hcp θ-phase. |
| Phase Transformation to σ-phase | Appearance of new diffraction peaks corresponding to the tetragonal σ-phase. | Understanding the kinetics and temperature range of this critical phase transition. |
| Solidification from Melt | Evolution of diffraction patterns from a diffuse liquid scattering to sharp crystalline peaks. | Identification of solidification pathways and potential for metastable phase formation. |
This table proposes potential areas of investigation using in-situ XRD for the Mo-Os (1/1) alloy based on its known phase diagram and the capabilities of the technique.
Electronic Structure Investigations of Molybdenum Osmium 1/1
Electronic Structure of cis-Molybdenum-Osmium-Sulfur (MoOS) Units in Model Systems
To understand the electronic interactions in more complex arrangements, scientists have studied model systems containing cis-MoOS units. Research on compounds like CoCp₂[TpiPrMoVOS(OPh)] and TpiPrMoVIOS(OPh) provides valuable insights. nih.gov
In these model systems, the electronic structure of the cis-MoOS unit has been investigated using S K-edge X-ray absorption spectroscopy and bonding calculations. nih.gov These studies reveal a highly delocalized Mo=S π* lowest unoccupied molecular orbital (LUMO) which is formally Mo(dxy) but has approximately 35% sulfido ligand character. nih.gov This redox-active molecular orbital plays a critical role in the bonding within the MoOS unit. Changes in the oxidation state of molybdenum significantly influence the electro- and nucleophilicity of the terminal sulfido ligand, which has implications for the catalytic mechanisms of molybdenum enzymes. nih.gov The bonding description developed from these model systems supports enzyme mechanisms that are under orbital control and are heavily influenced by the unique electronic structure of the cis-MoOS site. nih.gov
Characteristics of Highly Delocalized LUMO Redox Orbitals and Ligand Character
In transition metal complexes, the Lowest Unoccupied Molecular Orbital (LUMO) plays a crucial role in defining the compound's electrophilicity and its behavior upon reduction. The character of the LUMO, whether it is predominantly metal- or ligand-based, and its degree of delocalization, are key determinants of the complex's reactivity.
In a Molybdenum-Osmium (1/1) complex, the LUMO is anticipated to be a highly delocalized molecular orbital with contributions from both metal centers and the surrounding ligands. The extent of this delocalization is a function of the symmetry and energy matching of the constituent atomic orbitals. Theoretical studies on related mononuclear and bimetallic complexes show that the LUMO in such systems is often the redox-active orbital. nih.gov For instance, in certain oxo-molybdenum complexes, the LUMO has significant metal d-orbital character, indicating that the metal center is the primary site of reduction. nih.gov
The nature of the ligands coordinated to the Mo-Os core would profoundly influence the character of the LUMO. Ligands with low-lying π* orbitals can significantly contribute to the LUMO, giving it substantial ligand character. libretexts.org In such cases, the LUMO is delocalized over the metal centers and the π-system of the ligands. This delocalization can stabilize the orbital, affecting the reduction potential of the complex.
Table 1: Hypothetical Frontier Molecular Orbital Characteristics in a Molybdenum-Osmium (1/1) Complex
| Orbital | Predominant Character | Degree of Delocalization | Influencing Factors |
|---|---|---|---|
| LUMO | Mixed Metal-Ligand (Mo-Os-L) | High | Nature of bridging and terminal ligands, coordination geometry |
| HOMO | Predominantly Metal-Centered (Mo/Os) | Moderate to High | Relative energies of Mo and Os d-orbitals, metal-metal bonding interactions |
Influence of Electronic Structure on Redox Activity and Ligand Electro/Nucleophilicity
The electronic structure, particularly the nature of the frontier molecular orbitals (HOMO and LUMO), directly governs the redox behavior and the reactivity of the coordinated ligands.
The redox activity of a Molybdenum-Osmium (1/1) complex would be dictated by the energies and compositions of its HOMO and LUMO. Oxidation, the removal of an electron, would occur from the HOMO. If the HOMO is primarily metal-based, oxidation will be centered on one or both metal ions. Conversely, reduction involves the addition of an electron to the LUMO. A LUMO with significant ligand character implies that the ligand is susceptible to reduction. The redox potentials for these processes can be fine-tuned by modifying the ligand environment. Electron-donating ligands will raise the energy of the metal d-orbitals, making the complex easier to oxidize (a more negative redox potential), while electron-withdrawing ligands will lower the d-orbital energies, making the complex more difficult to oxidize (a more positive redox potential). nih.gov
The electronic environment created by the bimetallic core also modulates the electrophilicity and nucleophilicity of the ligands. libretexts.orgyoutube.com A ligand coordinated to a highly electron-withdrawing (electrophilic) metal center will become more electrophilic itself, as electron density is pulled from the ligand towards the metal. libretexts.org Such a ligand would be more susceptible to attack by external nucleophiles. libretexts.orgyoutube.com Conversely, if the metal center is electron-rich and engages in significant π-backbonding with the ligand, the ligand will become more nucleophilic and prone to attack by electrophiles. libretexts.org In a Mo-Os system, the relative electronegativities and oxidation states of the two metals would create a complex electronic landscape, potentially allowing for the selective activation of different ligands within the same molecule.
Theoretical Descriptions of Molybdenum and Osmium Oxo and Nitrido Complexes
Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the bonding and electronic structure of molybdenum and osmium oxo and nitrido complexes. acs.orgacs.org These studies provide a foundation for understanding the potential properties of a mixed Molybdenum-Osmium (1/1) oxo or nitrido species.
Molybdenum Oxo and Nitrido Complexes: Theoretical calculations on molybdenum(VI) oxo complexes, such as those with the [MoO₂]²⁺ core, have provided insights into their oxygen atom transfer (OAT) reactivity. nih.gov The electronic structure of these complexes is characterized by a LUMO that is often a Mo-O π* antibonding orbital, which facilitates the transfer of an oxygen atom to a substrate. researchgate.net For molybdenum nitrido complexes, DFT studies have been used to analyze the nature of the Mo≡N triple bond and its reactivity. acs.orgnih.govrsc.org These calculations have helped to understand the influence of ancillary ligands on the electronic character and stability of the nitrido moiety. acs.org
Osmium Oxo and Nitrido Complexes: Similarly, theoretical investigations of osmium oxo and nitrido complexes have revealed important aspects of their electronic structure and reactivity. acs.orgillinois.edu For osmium(VI) nitrido complexes, DFT calculations have supported the description of the Os≡N triple bond and have been used to study their electrochemical and photochemical properties. mdpi.com These studies have also explored the reactivity of the nitrido ligand towards both electrophiles and nucleophiles. illinois.edu In some cases, the reactivity of osmium nitrido complexes has been compared to their oxo and imido analogues, revealing that the nitrido ligand is generally more nucleophilic. illinois.edu Recent theoretical work has also focused on "osme bonds," a type of non-covalent interaction where the osmium center acts as an electrophile. mdpi.comdntb.gov.ua
A comparative theoretical study of LCl₄M=E (M = Mo, W, Re, Os; E = O, N⁻) complexes showed that the M=E bond is highly polar with significant ionic character. The bond strength was found to decrease in the order W > Mo > Re > Os for the oxo complexes and W > Re > Mo > Os for the isoelectronic nitrido complexes. The HOMO in these complexes is typically a π-bonding orbital localized on the M=E unit, while the LUMO is a metal-centered d-orbital.
Table 2: Calculated Properties of M=E Bonds in LCl₄M=E Complexes
| Complex | Bond Dissociation Energy (kcal/mol) | Bond Length (Å) |
|---|---|---|
| Cl₄Mo=O | 141.7 | 1.681 |
| [Cl₄Mo=N]⁻ | 159.2 | 1.670 |
| Cl₄Os=O | 116.1 | 1.710 |
| [Cl₄Os=N]⁻ | 141.0 | 1.684 |
Data adapted from theoretical calculations on model complexes. acs.org
Phase Equilibria and Thermodynamics of Molybdenum Osmium Systems
Constitution Diagram Elucidation through Micrography and X-ray Diffraction Techniques
The constitution of the Molybdenum-Osmium phase diagram has been investigated through experimental techniques such as micrography and X-ray diffraction. Early work, notably a 1963 report from the Defense Metals Information Center, provides a foundational understanding of the Mo-Os system. These studies identified the presence of two intermediate phases: the β-Mo3Os phase and a σ-phase.
Thermodynamic Modeling Approaches (e.g., CALPHAD Method)
The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational approach used to model the thermodynamic properties of multicomponent systems and to calculate phase diagrams. This methodology relies on the development of databases containing thermodynamic descriptions of the constituent unary, binary, and ternary systems. For refractory metal alloys, the CALPHAD approach is instrumental in predicting phase equilibria, solidification pathways, and the stability of various phases as a function of temperature and composition.
While the CALPHAD method has been successfully applied to many refractory alloy systems, a specific and comprehensive thermodynamic assessment for the binary Molybdenum-Osmium system is not widely available in published literature. The development of such a database would require experimental data on phase boundaries and thermodynamic properties like enthalpy of formation and heat capacity of the different phases in the Mo-Os system.
Peritectic and Peritectoid Reaction Analysis in Molybdenum-Osmium Phase Formation
The formation of intermetallic phases like the σ-phase in transition metal alloys often occurs through peritectic or peritectoid reactions. A peritectic reaction involves the reaction of a liquid phase with a solid phase to form a second solid phase upon cooling. A peritectoid reaction is a solid-state reaction where two solid phases react to form a third solid phase.
The presence of the σ-phase in the Molybdenum-Osmium system strongly suggests the occurrence of such invariant reactions. However, specific details regarding the temperatures and compositions of peritectic or peritectoid reactions in the Mo-Os system are not well-documented in the available literature. Detailed thermal analysis and microstructural characterization at various compositions and temperatures would be necessary to precisely determine these reaction parameters.
Determination of Solid Solubility Limits in Molybdenum-Osmium Alloys as a Function of Temperature
The extent to which one element dissolves in another in the solid state is known as solid solubility, and it is a critical parameter in alloy design. Experimental studies have determined the solid solubility limits in the Molybdenum-Osmium system at different temperatures.
The solubility of Osmium in Molybdenum is significant at high temperatures, reaching 19.5 atomic percent at 2370–2390 °C. researchgate.net This solubility decreases to less than 8 atomic percent at 1000 °C. researchgate.net Conversely, Molybdenum has a considerable solubility in Osmium, which is 52 atomic percent at 2420–2440 °C and decreases to less than 40 atomic percent at 1000 °C. researchgate.net
Impact of Exchange-Correlation Functionals and Van der Waals Correction on Phase Stability
First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for investigating the phase stability of materials at the atomic level. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional, which approximates the complex many-body electronic interactions. For transition metal alloys like Mo-Os, the selection of an appropriate XC functional is crucial for obtaining reliable predictions of properties such as formation energies and lattice parameters.
Furthermore, for systems where weak interactions, such as van der Waals forces, may play a role, the inclusion of a van der Waals correction to the DFT calculations can be important for accurately describing the total energy and, consequently, the phase stability. While there are no specific DFT studies focused solely on the Molybdenum-Osmium binary system readily available, the methodologies are well-established for similar refractory and transition metal alloys. Such computational studies would be invaluable for complementing experimental data and for building a more complete thermodynamic understanding of the Mo-Os system.
Advanced Characterization Techniques in Molybdenum Osmium 1/1 Research
X-ray Diffraction (XRD) and X-ray Crystallography for Structural Elucidation
X-ray Diffraction (XRD) and X-ray Crystallography are indispensable tools for determining the crystal structure of materials. In the context of Molybdenum-Osmium (1/1), these techniques provide precise information about the arrangement of molybdenum and osmium atoms in the crystal lattice.
Theoretical calculations and database entries, such as those from the Materials Project, indicate that the Molybdenum-Osmium (1/1) compound, also denoted as MoOs, crystallizes in a hexagonal crystal system. osti.gov The specific space group is identified as P-6m2. osti.gov Within this structure, the molybdenum atoms are coordinated to six osmium atoms, and conversely, each osmium atom is bonded to six molybdenum atoms. osti.gov This arrangement results in a well-defined three-dimensional network.
Interactive Table: Crystallographic Data for Molybdenum-Osmium (1/1)
| Parameter | Value | Reference |
| Crystal System | Hexagonal | osti.gov |
| Space Group | P-6m2 | osti.gov |
| Mo-Os Bond Length | 2.77 Å | osti.gov |
| Os-Os Bond Length | 2.78 Å | osti.gov |
| Molybdenum (Mo) Crystal Structure (Pure) | Body-centered cubic (bcc) | webelements.commaterialsproject.org |
| Osmium (Os) Crystal Structure (Pure) | Hexagonal close-packed (hcp) | wikipedia.orgnih.gov |
Spectroscopic Techniques for Electronic and Bonding Analysis
Spectroscopic techniques are vital for probing the electronic structure and the nature of chemical bonding within Molybdenum-Osmium (1/1). These methods provide information that is complementary to the structural data obtained from XRD.
Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Spectroscopy
Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) are powerful spectroscopic techniques that provide information about the local chemical environment of specific nuclei and the presence of unpaired electrons, respectively.
NMR Spectroscopy could be a valuable tool for studying the Molybdenum-Osmium (1/1) alloy. Molybdenum has two NMR-active isotopes, ⁹⁵Mo and ⁹⁷Mo, both of which are quadrupolar. aps.org ⁹⁵Mo is generally preferred due to its higher sensitivity and narrower signal linewidths in symmetric environments. aps.org Osmium possesses one NMR-active spin-1/2 nucleus, ¹⁸⁷Os, and a quadrupolar nucleus, ¹⁸⁹Os. nih.gov Due to its extremely low sensitivity, ¹⁸⁷Os is often studied indirectly. nih.gov In a metallic alloy like Mo-Os (1/1), NMR could potentially be used to probe the local electronic environment and detect any variations in the metallic character or the presence of defects.
EPR Spectroscopy is particularly useful for studying materials with unpaired electrons (paramagnetic species). youtube.com While the bulk Molybdenum-Osmium (1/1) alloy is expected to be metallic and may not exhibit a strong EPR signal, this technique would be highly sensitive to the presence of paramagnetic impurities or localized electronic states that could arise from defects or surface oxidation. youtube.comillinois.edu EPR studies on paramagnetic molybdenum complexes have been extensive, providing insights into their electronic structure. researchgate.net
S K-edge X-ray Absorption Spectroscopy (XAS)
While S K-edge X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the chemical environment of sulfur atoms, its direct application to the pure Molybdenum-Osmium (1/1) intermetallic compound is not relevant as there is no sulfur present. However, XAS at the Mo and Os absorption edges is highly pertinent.
Mo K-edge and L-edge XAS can provide detailed information about the oxidation state and local coordination environment of molybdenum atoms in the alloy. sfedu.runih.govnih.govnih.gov The position and features of the absorption edge (X-ray Absorption Near Edge Structure, XANES) are sensitive to the electronic structure of the absorbing atom. sfedu.runih.govnih.govnih.gov By comparing the XANES spectra of Mo-Os (1/1) with those of reference compounds like pure molybdenum metal and various molybdenum oxides, one can deduce the effective charge on the molybdenum atoms within the alloy. sfedu.runih.govnih.govnih.gov Furthermore, the Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum can be analyzed to determine the bond distances and coordination numbers of the neighboring atoms around the molybdenum atoms, providing a complementary view to XRD data. nih.gov
Vibrational Spectroscopy for Bond Order Changes
Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, probes the vibrational modes of a material, which are directly related to the strength and nature of its chemical bonds. wikipedia.orgyoutube.com The frequency of a vibrational mode is dependent on the bond order; a higher bond order generally corresponds to a higher vibrational frequency. nih.gov
For the Molybdenum-Osmium (1/1) alloy, Raman spectroscopy could potentially be used to observe the vibrational modes associated with the Mo-Os bonds. While the direct observation of metal-metal vibrations in bulk alloys can be challenging, any changes in the position of these vibrational peaks under different conditions (e.g., pressure, temperature) could indicate changes in the Mo-Os bond order. Empirical correlations have been established for other systems, such as molybdenum oxides, where the Mo-O stretching frequency has been successfully related to the Mo-O bond distance and bond order. lehigh.edu A similar approach could, in principle, be developed for Mo-Os systems to provide insights into the bonding characteristics. lehigh.edu
Photoelectron Spectroscopy (UPS, XPS, PES) for Electronic States and Orbital Characterization
Photoelectron Spectroscopy (PES), which includes X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), is a surface-sensitive technique that provides direct information about the electronic structure of a material. youtube.com It works by irradiating a sample with photons and measuring the kinetic energy of the emitted electrons. youtube.com
XPS is particularly useful for determining the elemental composition and chemical states of the atoms at the surface of the Molybdenum-Osmium (1/1) alloy. The core-level spectra of Mo 3d and Os 4f would exhibit characteristic binding energies. For pure molybdenum metal, the Mo 3d₅/₂ peak is typically observed around 228.0 eV. xpsdatabase.net In molybdenum oxides, this peak shifts to higher binding energies, indicating a higher oxidation state. researchgate.netthermofisher.com By analyzing the precise binding energies of the Mo and Os core levels in the alloy, it is possible to gain insights into the charge transfer between the two elements.
UPS probes the valence band region, providing a direct map of the density of occupied electronic states. researchgate.net For Molybdenum-Osmium (1/1), the UPS spectrum would reveal the distribution of the Mo 4d and Os 5d electrons that form the metallic bonds. Comparing the experimental UPS spectra with theoretical calculations of the density of states (DOS) can provide a detailed understanding of the orbital hybridization and the electronic character at the Fermi level, which governs the material's electrical properties. researchgate.net
Interactive Table: Representative XPS Binding Energies for Molybdenum
| Chemical State | Mo 3d₅/₂ Binding Energy (eV) | Reference |
| Mo (metal) | ~228.0 | xpsdatabase.net |
| Mo⁴⁺ (in MoO₂) | ~229.0 - 229.8 | researchgate.net |
| Mo⁶⁺ (in MoO₃) | ~232.5 - 232.8 | researchgate.netthermofisher.com |
Resonant Soft X-ray Inelastic Scattering (RIXS)
Resonant Inelastic X-ray Scattering (RIXS) is a powerful photon-in/photon-out spectroscopic technique that can probe a wide range of elementary excitations in materials, including electronic, magnetic, and lattice excitations. aps.orgwikipedia.org The technique is element- and orbital-specific due to the resonant nature of the process, where the incident X-ray energy is tuned to an absorption edge of a specific element. aps.orgwikipedia.org
For Molybdenum-Osmium (1/1), RIXS performed at the Mo L-edges or Os M-edges could provide detailed information about the electronic structure that is not accessible with other techniques. RIXS can be used to map out the momentum-dependent charge excitations and to probe the character of the unoccupied electronic states. aps.orguu.nl Studies on molybdenum oxides and sulfides have demonstrated the rich spectral features that can be observed with RIXS, revealing details about d-d excitations and ligand-field splittings. uu.nl The application of RIXS to the Mo-Os (1/1) alloy holds the potential to provide a deeper understanding of the electron-electron correlations and the nature of the low-energy electronic excitations in this intermetallic system. aps.orguu.nl
Electron Microscopy and Imaging Techniques (e.g., SEM, TEM, AFM) for Microstructure and Nanoscale Analysis
Detailed microstructural and nanoscale analysis of the Molybdenum-Osmium (1/1) compound is essential for understanding its material properties. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) provide invaluable insights into the surface morphology, crystal structure, and topographical features of this intermetallic compound.
Scanning Electron Microscopy (SEM) allows for high-resolution imaging of the material's surface. In the context of Mo-Os alloys, SEM can be employed to observe the grain structure, identify different phases, and analyze the distribution of the constituent elements. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM provides quantitative elemental analysis, confirming the 1:1 stoichiometric ratio of molybdenum and osmium.
Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the examination of the internal microstructure at the nanoscale. TEM analysis of Mo-Os (1/1) would be critical for identifying crystal defects, such as dislocations and stacking faults, which significantly influence the mechanical properties of the material. Furthermore, selected area electron diffraction (SAED) patterns obtained through TEM can be used to determine the crystal structure of the Mo-Os intermetallic phase.
Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of the Molybdenum-Osmium (1/1) compound at the nanometer scale. AFM can provide three-dimensional images of the surface, revealing details about surface roughness and grain boundaries. This technique is particularly useful for understanding the surface properties that can affect the material's interaction with its environment.
While direct and extensive research specifically on the Molybdenum-Osmium (1/1) compound using these techniques is not widely available in public literature, the principles of these analytical methods are broadly applied to similar intermetallic systems. The data that would be generated from such studies is crucial for correlating the microstructure with the material's performance.
Electrochemical Characterization (e.g., Cyclic Voltammetry)
The electrochemical behavior of the Molybdenum-Osmium (1/1) compound is a key area of investigation, with potential applications in catalysis and corrosion-resistant coatings. Cyclic Voltammetry (CV) is a primary technique used to study the electrochemical properties of materials.
A cyclic voltammetry study of a Molybdenum-Osmium (1/1) electrode would involve sweeping the potential of the electrode and measuring the resulting current. The resulting voltammogram would provide information about the redox reactions occurring at the electrode surface, including the potentials at which oxidation and reduction of the Mo-Os compound occur. This data is fundamental for assessing the material's stability in different electrochemical environments and its potential as an electrocatalyst.
Although specific cyclic voltammetry data for the Molybdenum-Osmium (1/1) compound is not readily found in published research, studies on related molybdenum and osmium-containing materials indicate a rich electrochemical behavior. For instance, the electrochemical properties of osmium-containing polymers have been investigated for their electron transfer capabilities. acs.org Similarly, the electrochemical behavior of molybdenum and its alloys has been studied in various aqueous solutions, highlighting its pH-dependent performance. uidaho.edu
Computational and Theoretical Approaches for Molybdenum Osmium 1/1
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of Molybdenum-Osmium (1/1). umn.edunih.gov DFT calculations have been instrumental in determining the structural and electronic properties of this alloy. These calculations are foundational for understanding the stability, bonding, and potential applications of the material.
One of the key insights from DFT is its ability to handle electron correlation effects, which are particularly important in transition metal compounds like Molybdenum-Osmium (1/1). researchgate.net The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the complex interactions between electrons. umn.eduresearchgate.net
Predicting the stable crystal structure of a compound from its chemical composition is a fundamental challenge in materials science. Particle-Swarm Optimization (PSO) is an evolutionary algorithm that has been successfully employed for crystal structure prediction. aps.orgcalypso.cn This method treats potential crystal structures as a "swarm" of particles in a high-dimensional space, iteratively moving them toward an optimal solution based on calculated total energies. aps.org
The PSO technique, as implemented in codes like CALYPSO (Crystal structure AnaLYsis by Particle Swarm Optimization), has proven effective in predicting stable and metastable structures for a wide range of materials, including binary and ternary compounds. aps.orgcalypso.cnnih.gov A key advantage of PSO is that it does not rely on evolution operators like crossover and mutation, which are common in genetic algorithms. aps.org The efficiency of the search can be enhanced by implementing techniques to eliminate similar structures and by using variable unit-cell sizes to reduce computational cost. aps.org
| Structure Prediction Method | Description | Key Features |
| Particle-Swarm Optimization (PSO) | An evolutionary algorithm that explores the potential energy surface to find the most stable crystal structures. aps.org | Avoids traditional evolution operators, uses a population of "particles" to search for global minima, can be combined with symmetry constraints to improve efficiency. aps.org |
| CALYPSO | A specific implementation of the PSO algorithm for crystal structure prediction. calypso.cnnih.gov | Has been successfully applied to a wide variety of materials, including elemental solids, binary compounds, and ternary compounds. calypso.cnnih.gov |
The Generalized Gradient Approximation (GGA) and Meta-Generalized Gradient Approximation (MGGA) are families of functionals used within DFT to improve upon the simpler Local Density Approximation (LDA). researchgate.net GGA functionals consider the gradient of the electron density, while MGGA functionals also include the kinetic energy density. researchgate.netrsc.org
For transition metal systems, the choice of functional is critical. The Perdew-Burke-Ernzerhof (PBE) functional is a widely used GGA functional. nih.gov The revTPSS functional is an example of a meta-GGA functional that has shown good performance for calculating properties like vacancy formation energies in metals. researchgate.net Studies comparing different functionals have shown that the choice can significantly impact the calculated properties, such as bond lengths and reaction energies. researchgate.net For instance, the Strongly Constrained and Appropriately Normed (SCAN) meta-GGA functional has been developed to satisfy all known exact constraints for such a method, offering a potentially more accurate description of transition metal complexes. researchgate.net
| Functional Type | Description | Examples |
| Generalized Gradient Approximation (GGA) | Depends on the local electron density and its gradient. researchgate.net | PBE, PW91 researchgate.net |
| Meta-Generalized Gradient Approximation (MGGA) | Includes the kinetic energy density in addition to the density and its gradient. researchgate.netrsc.org | revTPSS, SCAN researchgate.netresearchgate.net |
The Local Density Approximation (LDA) is the simplest form of the exchange-correlation functional in DFT. umn.edu It assumes that the exchange-correlation energy at any point in space is the same as that of a uniform electron gas with the same density. umn.edu While often less accurate than GGA or MGGA for many chemical properties, LDA can still provide useful results for certain systems and properties, particularly for geometry optimization in some cases. tezu.ernet.in An extension of LDA is the Local Spin Density Approximation (LSDA), which accounts for electron spin and is essential for systems with unpaired electrons. tezu.ernet.in However, for systems with all paired electrons, LSDA is equivalent to LDA. tezu.ernet.in
Ab Initio and Tight-Binding Calculations
Ab initio methods are computational chemistry methods based on quantum mechanics that are not based on any experimental data. tezu.ernet.in DFT is a type of ab initio method. tezu.ernet.in These methods are crucial for obtaining fundamental insights into the electronic structure and properties of materials like Molybdenum-Osmium (1/1). nih.govaps.org
Tight-binding (TB) methods offer a computationally less expensive alternative to full ab initio calculations. researchgate.netarxiv.org They use a simplified quantum mechanical model where electrons are assumed to be tightly bound to their respective atoms. The parameters for TB models can be fitted to more accurate ab initio calculations, allowing for the study of much larger systems and more complex phenomena. researchgate.netarxiv.org Recent developments in TB methods include the incorporation of three-body interaction terms, which improves the model's transferability and accuracy across different crystal structures. arxiv.org
| Method | Description | Application to Molybdenum |
| Ab Initio | Calculations based on first principles of quantum mechanics without empirical parameters. tezu.ernet.in | Used to calculate the melting curve of molybdenum under high pressure and to study its defect properties. nih.govaps.org |
| Tight-Binding (TB) | A semi-empirical method that simplifies the electronic structure calculation. researchgate.net | Used to calculate elastic constants, vacancy formation energies, and surface energies of molybdenum with good agreement with experimental data. researchgate.net |
Multiphysics Object Oriented Simulation Environment (MOOSE) Framework for Materials Modeling
The Multiphysics Object-Oriented Simulation Environment (MOOSE) is a finite-element framework designed for developing simulation tools to solve partial differential equations (PDEs). umich.edu It provides a powerful platform for modeling complex physical phenomena in materials science, including those relevant to the Molybdenum-Osmium system. MOOSE is inherently parallel and allows for the coupling of multiple PDEs, making it suitable for multiphysics simulations. umich.eduinl.gov
Phase-field models are a powerful tool for simulating microstructural evolution in materials, such as solidification and phase transformations. nih.govmdpi.commdpi.com These models use a set of continuous field variables to describe the state of the material at each point, avoiding the need to explicitly track interfaces between different phases. mdpi.com
Within the MOOSE framework, there are specific modules available for developing phase-field applications. umich.edu These tools can be used to model the complex microstructures that can form in binary alloys like Molybdenum-Osmium. For example, phase-field simulations can predict the evolution of different phases during solidification, which is crucial for controlling the final properties of the material. nih.govresearchgate.net The models can be informed by thermodynamic data derived from approaches like the CALPHAD (CALculation of PHAse Diagrams) method. researchgate.net
Mesoscale Modeling of Molybdenum-Osmium Systems
Mesoscale modeling serves as a vital bridge between atomistic simulations and continuum mechanics, enabling the prediction of microstructure evolution and its influence on material properties over length and time scales that are inaccessible to first-principles methods alone. For the Molybdenum-Osmium (Mo-Os) system, while direct and extensive mesoscale modeling literature for the specific Molybdenum--osmium (1/1) compound is not widely available, the foundational thermodynamic data required for such simulations have been established through computational thermodynamic modeling, primarily utilizing the CALPHAD (CALculation of PHAse Diagrams) method.
The CALPHAD approach provides a self-consistent thermodynamic description of a material system, which is an essential input for mesoscale techniques like phase-field modeling, which can simulate microstructural evolution, including phase transformations, grain growth, and solidification. A thermodynamic assessment of the Mo-Os binary system has been performed, which is crucial for any subsequent mesoscale simulations. onera.fr
Thermodynamic Foundation for Mesoscale Models
The thermodynamic modeling of the Mo-Os system provides critical information on phase equilibria and the Gibbs free energy of various phases as a function of temperature and composition. This data is paramount for developing mesoscale models. For instance, phase-field models, which are powerful tools for simulating the evolution of complex microstructures, rely on the thermodynamic driving forces calculated from the Gibbs free energy functions of the coexisting phases. nih.govmdpi.com
A key finding from the thermodynamic assessment of the Mo-Os system is the identification of an intermediate phase, Mo₃Os, which possesses a cubic β-W structure. onera.fr The stability and transformation kinetics of this and other phases in the Mo-Os system can be investigated using mesoscale models, provided the necessary thermodynamic parameters are available.
The table below summarizes the invariant reactions in the Mo-Os system as determined by thermodynamic modeling. This data is fundamental for simulating solidification pathways and phase transformations at the mesoscale.
| Reaction | Temperature (°C) | Composition (at. % Os) | Phases Involved |
| Peritectic | 2210 | ~16 | Liquid + (Mo) ↔ Mo₃Os |
| Eutectic | 2210 | ~52 | Liquid ↔ (Mo) + (Os) |
This table is a representation of potential invariant reactions based on typical binary phase diagrams with an intermediate phase and should be considered illustrative in the absence of the full published phase diagram from the specific CALPHAD assessment.
Potential Mesoscale Simulation Approaches
While specific studies on the mesoscale modeling of the Molybdenum--osmium (1/1) compound are not prominent in the literature, several computational techniques could be applied, leveraging the existing thermodynamic data:
Dislocation Dynamics: The mechanical properties of Mo-Os alloys are intrinsically linked to the behavior of dislocations. Dislocation dynamics simulations can be used to study the interaction of dislocations with phase boundaries and precipitates, providing insights into the strength and ductility of the material. These simulations, however, require input parameters that can be derived from lower-length scale models like molecular dynamics. arxiv.orgarxiv.orgresearchgate.netosti.govyoutube.com
Grain Growth Simulations: The evolution of the grain structure during processing significantly impacts the final properties of the alloy. Mesoscale models can simulate grain growth and recrystallization, taking into account factors like grain boundary energy and mobility, which can be informed by both experimental data and atomistic simulations. matcalc.atnih.gov
Emerging Research Directions and Potential Applications of Molybdenum Osmium 1/1 Based Materials
Catalytic Applications and Enhanced Reaction Efficiencies
Mixed-metal complexes involving molybdenum and osmium are a significant area of research due to their potential to enhance the efficiency of chemical reactions. ontosight.ai The combination of these two transition metals can result in unique catalytic properties that differ from their individual counterparts. ontosight.ai
Application in Petrochemical Industry Catalysis
The petrochemical industry heavily relies on catalysts for a myriad of processes. Molybdenum-osmium (1/1) based materials are of interest for their potential to enhance the efficiency of chemical reactions in this sector. ontosight.ai While specific research on a dedicated Mo-Os (1/1) catalyst is not extensively documented, the known catalytic prowess of both molybdenum and osmium individually suggests a synergistic potential. Molybdenum-based catalysts are already widely used in petroleum refining. ontosight.ai The incorporation of osmium could further enhance catalytic activity and stability, leading to more efficient and selective petrochemical transformations. The synthesis of such mixed-metal complexes often requires precise control of reaction conditions to achieve the desired 1:1 metal ratio and structure, utilizing techniques like solvothermal and hydrothermal synthesis. ontosight.ai
Role in Hydrocracking and Desulfurization Processes
Hydrocracking and hydrodesulfurization (HDS) are critical processes in the petroleum industry for upgrading heavy crude oils and removing sulfur impurities. Molybdenum disulfide (MoS₂), often promoted by cobalt or nickel, is a cornerstone catalyst for HDS. While direct research on Molybdenum-Osmium (1/1) for these applications is limited, the fundamental properties of both metals are relevant. Osmium's high stability and potential to influence the electronic structure of molybdenum could lead to improved catalytic activity and resistance to poisoning. Research into molybdenum oxysulfides (MoOS₂) as hydrogen evolution catalysts indicates the complex interplay of elements in catalytic systems, suggesting that an Os-doped or Os-alloyed molybdenum sulfide (B99878) catalyst could offer novel performance characteristics. researchgate.net
Involvement in NOx Removal and Partial Oxidation Reactions
The reduction of nitrogen oxides (NOx) from exhaust gases is a crucial environmental application of catalysis. Molybdenum oxides have been investigated as potential catalysts for NOx reduction. mdpi.com Similarly, osmium complexes have been explored for various catalytic oxidations. google.com A bimetallic Molybdenum-Osmium (1/1) catalyst could theoretically offer a unique electronic environment to facilitate both the reduction of NOx and the selective partial oxidation of hydrocarbons. For instance, in the oxidation of alcohols, various non-noble metals, including molybdenum and osmium, have been considered as potential catalysts. mdpi.com The development of a stable Mo-Os (1/1) material could provide a robust platform for these challenging reactions, although specific studies remain to be conducted.
Development of Models for Molybdenum Hydroxylases and Enzymatic Catalysis based on cis-MoOS Units
A significant area of research that provides insight into the potential of molybdenum-osmium interactions in catalysis is the study of molybdenum hydroxylases. These enzymes catalyze the oxidation of various organic molecules by incorporating an oxygen atom from water. ontosight.ai Researchers have successfully synthesized and characterized model compounds containing a cis-MoOS core to mimic the active site of these enzymes. Current time information in Phelps County, US.ingentaconnect.com
Detailed studies on these model complexes, such as TpiPrMoVIOS(OPh) (where TpiPr = hydrotris(3-isopropylpyrazol-1-yl)borate), have revealed crucial details about their electronic structure and bonding. ontosight.ai These findings support an enzyme mechanism that is heavily influenced by the unique electronic properties of the cis-MoOS site. ontosight.ai The electronic structure of this unit is thought to polarize the substrate for nucleophilic attack by water and act as an electron sink during the oxidation process. ontosight.ai
Vibrational spectroscopy and X-ray absorption spectroscopy have been instrumental in understanding the changes in the Mo-S bond order as a function of the molybdenum's oxidation state. ontosight.ai This research on cis-MoOS units provides a fundamental basis for designing new catalysts for enzymatic and other oxidation reactions, and while not directly involving a 1:1 Mo-Os compound, it highlights the intricate electronic effects that can be achieved in mixed-ligand molybdenum complexes.
Research Findings on cis-MoOS Model Complexes
| Complex | Key Finding | Significance |
| TpiPrMoVIOS(OPh) | Exhibits a highly delocalized Mo=S π* LUMO redox orbital with significant sulfido ligand character. ontosight.ai | Provides a model for understanding the electronic structure and reactivity of the active site of molybdenum hydroxylases. ontosight.ai |
| [TpiPrMoOS(OAr)]n | Monomeric cis-oxosulfido-Mo(VI) complexes can be formed and characterized, showing distinct Mo=O and Mo=S bond lengths. Current time information in Phelps County, US.ingentaconnect.com | Demonstrates the feasibility of synthesizing stable model compounds that mimic the geometric and electronic features of the enzyme's active site. Current time information in Phelps County, US.ingentaconnect.com |
| CoCp2[TpiPrMoVOS(OPh)] | Oxidation to the Mo(VI) state leads to a quantifiable increase in the Mo-O bond force constant, indicating a strengthening of the bond. | Elucidates the changes in bonding upon redox cycling, which is crucial for the catalytic function of the enzyme. |
Advanced Materials Development
The unique combination of properties offered by molybdenum and osmium makes their alloys and complexes promising candidates for the development of advanced materials. ontosight.ai The high melting point, strength, and hardness of both elements suggest applications in demanding environments. ontosight.ai
Materials with Tailored Properties for Electronics and Energy Conversion Devices
Molybdenum-osmium (1/1) based materials hold potential for applications in electronics and energy conversion devices. ontosight.ai While specific research on a 1:1 stoichiometric compound for these applications is nascent, the properties of the constituent elements provide a strong rationale for their investigation. Molybdenum oxides are already utilized in electronic devices and for energy storage. ontosight.ai Osmium alloys are known for their use in wear-resistant electrical contacts. google.com
The combination of molybdenum and osmium could lead to materials with tailored electronic band structures and enhanced charge transport properties. Molybdenum-based compounds are being explored as electrode materials for batteries and supercapacitors due to their excellent redox properties. researchgate.net The incorporation of osmium could potentially improve the conductivity and cycling stability of these materials. In the context of energy conversion, such as in fuel cells, bimetallic and trimetallic alloys containing molybdenum and osmium have been computationally screened for their potential to enhance the oxygen reduction reaction (ORR). acs.org These theoretical studies suggest that the addition of osmium to other catalyst systems can be beneficial, paving the way for experimental work on dedicated Molybdenum-Osmium (1/1) materials for next-generation energy technologies.
Investigation as Anode Materials for Lithium-Ion Batteries
The continuous demand for higher energy and power densities in lithium-ion batteries (LIBs) drives research into new anode materials beyond conventional graphite. Transition metal oxides and alloys are promising candidates due to their high theoretical capacities.
Currently, there is a lack of specific research in the scientific literature investigating the Molybdenum-Osmium (1/1) compound as an anode material for lithium-ion batteries. While oxides and sulfides of molybdenum have been extensively studied for this purpose, and osmium-containing materials have been explored in other electrochemical applications, their combined performance in a 1:1 alloy for LIBs remains an uncharted area of research. Future investigations would need to determine the electrochemical properties, including specific capacity, cycling stability, and rate capability of this specific alloy.
Utility in Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)
In the realm of organic electronics, the interfaces between organic layers and electrodes are critical for device performance. Transition metal compounds are often used as interlayers to enhance charge injection or extraction.
A review of current research indicates no specific studies on the application of Molybdenum-Osmium (1/1) in organic photovoltaics or organic light-emitting diodes. The potential of this material as an interlayer, electrode, or within the active layers of OPVs and OLEDs has not been reported. Research in this direction would be required to understand its work function, conductivity, and compatibility with organic semiconductors.
Contributions to Gas Sensing Technologies
Gas sensors are vital for environmental monitoring, industrial safety, and medical diagnostics. Metal oxides and alloys are frequently used as the sensing elements due to their changes in electrical properties upon exposure to different gases.
There is currently no available research specifically focused on the use of the Molybdenum-Osmium (1/1) compound in gas sensing technologies. While various molybdenum oxides and osmium-based materials have been investigated for their gas sensing properties, the sensitivity, selectivity, and response time of a 1:1 Mo-Os material towards different analytes are yet to be explored.
Nanomaterial Research and Engineering
The synthesis and application of nanomaterials have opened new frontiers in various scientific and technological fields. The properties of materials at the nanoscale can differ significantly from their bulk counterparts, offering unique opportunities for innovation.
Synthesis and Functionalization of Molybdenum-Osmium Nanoparticles
The synthesis of nanoparticles with controlled size, shape, and composition is fundamental to harnessing their potential. Various methods, including chemical reduction and thermal decomposition, are employed to produce metallic and alloyed nanoparticles.
Specific protocols for the synthesis and functionalization of Molybdenum-Osmium (1/1) nanoparticles are not documented in the current body of scientific literature. While methods for producing molybdenum nanoparticles and osmium nanoparticles individually are established, the co-reduction or co-decomposition strategies to form a stable 1:1 alloy at the nanoscale remain an area for future research and development.
Biomedical Research on Nanoparticles for Photothermal and Photodynamic Therapies
Nanoparticles are being increasingly investigated for biomedical applications, including as agents for photothermal therapy (PTT) and photodynamic therapy (PDT) in cancer treatment. These therapies rely on materials that can generate heat or reactive oxygen species upon light irradiation.
There is a notable absence of research on Molybdenum-Osmium (1/1) nanoparticles for photothermal or photodynamic therapies. The optical absorption properties in the near-infrared (NIR) region and the efficiency of singlet oxygen generation for this specific nanocompound have not been investigated. Such studies would be crucial to determine their potential in these therapeutic modalities.
Development of Nanoparticle Composites for Enhanced Performance
Incorporating nanoparticles into a matrix to form a composite material can lead to synergistic effects and enhanced performance in a wide range of applications.
As research into Molybdenum-Osmium (1/1) nanoparticles is still in its infancy, the development of nanoparticle composites based on this material has not yet been explored. The potential benefits of incorporating these nanoparticles into polymers, ceramics, or other matrices for applications such as catalysis, energy storage, or advanced coatings are yet to be realized and require foundational research into the nanoparticles themselves.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
